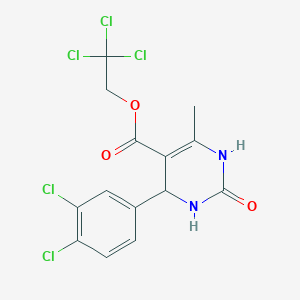
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol, also known as DEBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEBM is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B RNA polymerase.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory mediators. In vivo studies have shown that (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol inhibits tumor growth and metastasis, reduces inflammation, and improves liver function in HCV-infected mice.
实验室实验的优点和局限性
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for the research on (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug delivery and imaging. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been proposed as a potential scaffold for the design and synthesis of new anticancer agents. Finally, the development of new synthetic methods for (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol and its derivatives could lead to the discovery of new compounds with improved properties.
合成方法
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be synthesized through various methods, including the condensation reaction of 1-ethyl-2-(3,4-dimethoxyphenyl)hydrazine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 1-ethyl-2-(3,4-dimethoxyphenyl)hydrazine with paraformaldehyde in the presence of acetic acid. The yield of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol through these methods is reported to be around 70-80%.
科学研究应用
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been used as a ligand in the design and synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been used as a chiral selector in capillary electrophoresis.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-20-14-8-6-5-7-13(14)19-18(20)17(21)12-9-10-15(22-2)16(11-12)23-3/h5-11,17,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAREODOOLCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)

![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)